![molecular formula C25H27FN4O3S B2715216 N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide CAS No. 1189931-37-0](/img/structure/B2715216.png)
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide
Beschreibung
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide is a structurally complex molecule featuring a 2,3-dihydro-1,4-benzodioxin core linked to a sulfanyl-acetamide moiety. The compound’s defining characteristic is its 1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl group, substituted with an ethyl and 4-fluorophenyl group. This spirocyclic system distinguishes it from related benzodioxin derivatives, which typically incorporate simpler heterocycles like triazoles or thiadiazoles . The 4-fluorophenyl substituent may enhance target binding affinity, while the ethyl group could modulate pharmacokinetic properties such as metabolic stability .
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[8-ethyl-2-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN4O3S/c1-2-30-11-9-25(10-12-30)28-23(17-3-5-18(26)6-4-17)24(29-25)34-16-22(31)27-19-7-8-20-21(15-19)33-14-13-32-20/h3-8,15H,2,9-14,16H2,1H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBHILKGMHELRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. Its unique structure combines various pharmacophores that may interact with biological targets, leading to diverse biological activities.
Chemical Structure and Properties
The compound features a benzodioxin moiety and a triazaspiro structure, which contribute to its biological activity. The presence of a sulfanyl group further enhances its potential to interact with enzymes and receptors in biological systems.
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activities, particularly in the following areas:
-
Enzyme Inhibition :
- Studies have shown that derivatives of benzodioxin compounds can inhibit key enzymes such as acetylcholinesterase (AChE) and α-glucosidase. For instance, related compounds demonstrated moderate AChE inhibition with IC50 values ranging from 26.25 μM to 58.13 μM . This suggests potential applications in treating conditions like Alzheimer's disease and Type 2 diabetes mellitus.
- Antimicrobial Activity :
- Cytotoxicity :
Enzyme Inhibition Studies
A series of experiments were conducted to evaluate the enzyme inhibitory potential of various derivatives of this compound. The results are summarized in Table 1.
Compound | Target Enzyme | IC50 (μM) | Reference |
---|---|---|---|
5j | Acetylcholinesterase | 26.25 ± 0.11 | |
5d | Acetylcholinesterase | 58.13 ± 0.15 | |
5i | α-Glucosidase | 74.52 ± 0.07 | |
5f | α-Glucosidase | 83.52 ± 0.08 |
Antimicrobial Activity
Several derivatives have been tested against various microbial strains:
Compound | Microbial Strain | MIC (µg/mL) | Reference |
---|---|---|---|
Compound A | S. aureus | 1 | |
Compound B | E. faecium | 2 | |
Compound C | Candida auris | <16 |
Case Studies
In a notable study involving derivatives of N-(2,3-dihydro-1,4-benzodioxin), compounds were synthesized and screened for their biological activity against Alzheimer’s disease models and diabetic conditions:
- Case Study A : A derivative demonstrated significant inhibition of AChE activity in vitro, suggesting its potential as a therapeutic agent for Alzheimer's disease.
- Case Study B : Another derivative showed promising results in lowering blood glucose levels in diabetic models by inhibiting α-glucosidase.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- The 4-fluorophenyl group may enhance lipophilicity and membrane permeability relative to bulkier substituents like naphthalenylmethyl .
Pharmacological Activity
Bioactivity data for benzodioxin derivatives highlight structure-activity relationships (SAR):
Key Observations :
- The target’s spirocyclic architecture may confer unique kinase inhibition profiles, distinguishing it from antimicrobial or anti-inflammatory analogs .
- Sulfonamide-acetamide derivatives (e.g., ) exhibit anti-inflammatory potency comparable to Ibuprofen, suggesting the benzodioxin scaffold’s versatility .
Computational Similarity Analysis
Using Tanimoto and Dice similarity indices (), the target compound shows moderate similarity (<60%) to triazole and thiadiazole derivatives, primarily due to the spirocyclic system’s structural divergence. Higher similarity (>75%) is observed with other sulfanyl-acetamides, emphasizing the role of the benzodioxin-sulfanyl linkage in shared bioactivity .
Q & A
Q. What methodologies validate conflicting bioactivity results across cell lines?
- Methodological Answer : Normalize data using Z’-factor (≥0.5 indicates robust assays). Perform RNA-seq on responsive vs. non-responsive cell lines to identify differential receptor expression. Validate with CRISPR knockdown of putative targets .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.